4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide
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Overview
Description
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazinone core and a butanamide side chain.
Preparation Methods
The synthesis of 4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide involves multiple steps, starting with the preparation of the phthalazinone core. The synthetic route typically includes the following steps:
Formation of the Phthalazinone Core: This involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction using methyl iodide.
Formation of the Butanamide Side Chain: The butanamide side chain is introduced through an amide coupling reaction using butanoyl chloride and isopropylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide can be compared with other similar compounds, such as:
3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid: This compound shares the phthalazinone core but has a different side chain.
Beta-agonists: These compounds have similar structural features and are used in pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
64377-91-9 |
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Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)17-14(20)9-6-10-19-16(22)13-8-5-4-7-12(13)15(21)18(19)3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,17,20) |
InChI Key |
JHJIDPLTDPUOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCCN1C(=O)C2=CC=CC=C2C(=O)N1C |
Origin of Product |
United States |
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